Product packaging for 2-Hydroxyimipramine(Cat. No.:CAS No. 303-70-8)

2-Hydroxyimipramine

Katalognummer: B023145
CAS-Nummer: 303-70-8
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: ROTCPJFWLNDKHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Hydroxyimipramine is a monohydroxylated metabolite of the tricyclic antidepressant Imipramine, with a molecular formula of C 19 H 24 N 2 O and a molecular weight of 296.41 g/mol . This compound is a primary focus in oxidation pharmacogenetics and therapeutic drug monitoring (TDM) research, primarily formed via the cytochrome P450 enzyme CYP2D6 . Its main research value lies in investigating the relationship between metabolic capacity, drug efficacy, and safety. The formation of this compound is significantly influenced by a patient's CYP2D6 metabolizer status (e.g., Poor, Intermediate, Extensive, or Ultrarapid Metabolizer) . Studies of this metabolite are crucial for understanding why individuals exhibit vastly different plasma concentrations of active drugs and metabolites, which directly impacts therapeutic outcomes and the risk of adverse effects . Notably, in Ultrarapid Metabolizers, increased production of this and other hydroxy metabolites is associated with potentially elevated cardiotoxic side effects, even as plasma levels of the parent drug decrease . Researchers utilize this compound in developing advanced analytical methods, such as HPLC with electrochemical detection, to simultaneously quantify imipramine, desipramine, and their hydroxylated metabolites in biological samples like plasma and urine . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for laboratory use and is not for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B023145 2-Hydroxyimipramine CAS No. 303-70-8

Eigenschaften

IUPAC Name

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22)10-11-19(16)21/h3-4,6-7,10-11,14,22H,5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCPJFWLNDKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184390
Record name 2-Hydroxyimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-70-8
Record name 2-Hydroxyimipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0L1IZR63V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Receptor Interactions Research

Neurochemical Activity and Neurotransmitter Uptake Inhibition Research

Studies have investigated the capacity of 2-hydroxyimipramine to influence neurotransmitter uptake, a key mechanism associated with the therapeutic effects of its parent compound, imipramine (B1671792). researchgate.netnih.gov

Serotonin (B10506) Transporter Affinity Studies

Investigations into the affinity of this compound for the serotonin transporter (SERT) have also been conducted. Along with other imipramine metabolites like desipramine (B1205290) and 2-hydroxydesipramine (B23142), this compound has been studied for its ability to inhibit the uptake of biogenic amines by rat brain synaptosomes. researchgate.net The interaction of TCAs, including imipramine and its analogs, with the central substrate binding site of the human serotonin transporter has been a subject of detailed study to understand the molecular basis of their action. nih.govresearchgate.netnih.govbiorxiv.org

Comparative Pharmacodynamics Research with Parent Compounds and Other Metabolites

Comparative studies have been conducted to understand the pharmacodynamic profile of this compound relative to its parent compound, imipramine, and other metabolites like desipramine. These comparisons often focus on neurochemical activity, particularly the inhibition of neurotransmitter reuptake. Research using rat brain synaptosomes has shown that imipramine and its metabolites, including desipramine, this compound, and 2-hydroxydesipramine, are pharmacologically active in the central nervous system through their effects on biogenic amine uptake. researchgate.net

One study comparing this compound and imipramine in swine highlighted differences in their effects, noting that this compound produced a significantly greater incidence of life-threatening arrhythmias and caused more profound decreases in blood pressure and cardiac output compared to imipramine. nih.gov This study also indicated that this compound had a smaller volume of distribution and shorter half-life, with greater CNS penetration, partly attributed to significantly less protein binding than the parent compound. nih.gov

Pharmacokinetic Profile and Metabolic Pathways Research

Absorption and Distribution Dynamics Research

Studies have explored the distribution characteristics of 2-hydroxyimipramine in various biological matrices and preclinical models.

Volume of Distribution Studies in Preclinical Models

Research in preclinical models, such as rats and swine, has provided insights into the volume of distribution of this compound. In pregnant rats, this compound rapidly appeared in whole blood, plasma, maternal and fetal brain, fetal liver, placental tissue, and whole fetus following imipramine (B1671792) administration. nih.gov Studies in swine indicated that this compound had a smaller volume of distribution (Vd) compared to its parent compound, imipramine. nih.gov

Central Nervous System Penetration Research

Penetration of this compound into the central nervous system (CNS) has been a subject of investigation. In swine studies, this compound demonstrated significantly greater CNS penetration, as estimated by CSF/plasma ratios, despite having a smaller volume of distribution than imipramine. nih.gov In pregnant rats, this compound was found to rapidly appear in both maternal and fetal brain tissue. nih.gov

Plasma Protein Binding Investigations

Plasma protein binding affects the fraction of a drug available to distribute to tissues and exert pharmacological effects. Investigations into the plasma protein binding of this compound have been conducted. In swine, this compound showed significantly less protein binding compared to imipramine, which partly accounted for its increased penetrance into the CNS. nih.gov In a study involving alcoholics and normal controls, the fraction of this compound unbound to plasma protein, determined by equilibrium dialysis, was found to be decreased in the alcoholic group compared to controls. jsad.comjsad.com

Hepatic Biotransformation Pathways Research

The liver plays a primary role in the metabolism of imipramine and the formation of its metabolites, including this compound.

Role of Enzymatic Hydroxylation in Formation

The formation of this compound from imipramine primarily occurs through enzymatic hydroxylation. Cytochrome P450 (CYP) enzymes are the key players in this process. Specifically, CYP2D6 is identified as the main enzyme responsible for the 2-hydroxylation of both imipramine and its active metabolite, desipramine (B1205290). oup.compharmgkb.orgg-standaard.nl Studies using human liver microsomes and recombinant human CYP enzymes have confirmed that CYP2D6 catalyzes the 2-hydroxylation of imipramine. jst.go.jpnih.govnih.gov This hydroxylation is a major metabolic route for imipramine. g-standaard.nl

N-Demethylation Pathways Research

Data Tables

Study Population (Preclinical)CompoundVolume of Distribution (Vd)NotesSource
SwineThis compoundSmaller than ImipramineCompared to parent compound Imipramine nih.gov
Pregnant RatsThis compoundRapidly appeared in tissuesWhole blood, plasma, maternal/fetal brain, fetal liver, placenta, whole fetus nih.gov
Enzyme InvolvedMetabolic ReactionSubstrateProductSource
CYP2D62-HydroxylationImipramineThis compound oup.compharmgkb.orgg-standaard.nlnih.govnih.gov
CYP2C19N-DemethylationImipramineDesipramine oup.compharmgkb.orgsmpdb.ca
CYP1A2N-Demethylation (Contribution)ImipramineDesipramine oup.compharmgkb.orgnih.gov
CYP3A4N-Demethylation (Contribution)ImipramineDesipramine oup.compharmgkb.orgnih.gov
CYP2C19N-DemethylationThis compound2-Hydroxydesipramine (B23142) g-standaard.nlpgkb.org

Glucuronidation and Conjugation Investigations

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. This process is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, which conjugate glucuronic acid to a variety of substrates containing suitable functional groups, such as hydroxyl, carboxyl, sulfhydryl, or aromatic amino groups. utb.czsigmaaldrich.com

This compound, a hydroxylated metabolite of imipramine, undergoes glucuronide conjugation. drugbank.comontosight.aiuni.lusmpdb.ca This conjugation results in the formation of 2-hydroxy-imipramine glucuronide. drugbank.comuni.lusmpdb.ca Studies have investigated the accumulation of these glucuronide conjugates. Appreciable glucuronide conjugate accumulation has been observed, with average serum concentration ratios of 8.13 for this compound glucuronide to this compound and 6.22 for 2-hydroxydesipramine glucuronide to 2-hydroxydesipramine after therapeutic doses of imipramine in depressed patients. nih.gov This indicates that glucuronidation plays a significant role in the disposition of hydroxylated imipramine metabolites.

Research using human liver microsomes has explored the N-glucuronidation of imipramine, showing biphasic kinetics. nih.gov The enzyme primarily responsible for imipramine N-glucuronidation among tested UGT isoforms is UGT1A4. nih.gov While this research focuses on the parent compound imipramine, it provides context for the glucuronidation processes that can occur within this class of compounds and highlights the role of specific UGT enzymes.

Elimination and Excretion Mechanisms Research

The elimination and excretion of a compound and its metabolites are the final stages of its journey through the body. For imipramine and its metabolites, including this compound, the primary route of excretion is through the kidneys, with a significant portion also eliminated via bile and feces. ontosight.aioup.com

Imipramine and its metabolites are primarily eliminated through the kidneys. ontosight.ai Less than 5% of orally administered imipramine is excreted unchanged. drugbank.com A large majority of imipramine metabolites are recovered in the urine, exceeding 75%, while up to approximately 20% is excreted via the bile and feces. oup.com

Imipramine metabolites found in urine include imipramine and desipramine (1–4%), other non-conjugated metabolites (15–35%), glucuronide metabolites (40–60%), and non-extractable polar metabolites (20–30%). oup.com This distribution underscores the importance of glucuronidation as a pathway leading to metabolites that are readily excreted in urine.

Renal clearances have been studied for hydroxylated metabolites and their conjugates. For instance, renal clearances of 2-hydroxydesipramine were found to be 35 to 267 ml/min, whereas those of the corresponding glucuronide conjugates were lower, ranging from 10 to 110 ml/min. nih.gov Total urinary recovery of these metabolites has been reported to be similar to that observed for single imipramine doses. nih.gov

The increased water solubility conferred by glucuronide conjugation facilitates the more efficient renal excretion of these metabolites. sigmaaldrich.compharmgkb.org Both hydroxy metabolites and their glucuronide conjugates are cleared into the urine. pharmgkb.orgpharmacompass.com

Metabolite ClassPercentage in Urine (Approximate)
Imipramine + Desipramine1–4%
Other Non-conjugated15–35%
Glucuronide Metabolites40–60%
Non-extractable Polar20–30%

Table 1: Approximate Distribution of Imipramine Metabolites in Urine oup.com

MetaboliteRenal Clearance (ml/min)
2-Hydroxydesipramine35 – 267
Conjugates10 – 110

Table 2: Renal Clearance of 2-Hydroxydesipramine and its Conjugates nih.gov

Cytochrome P450 Enzyme System and Genetic Polymorphisms Research

Primary Cytochrome P450 Isozymes Involved in 2-Hydroxylation Research (e.g., CYP2D6)

The primary enzyme responsible for the 2-hydroxylation of both imipramine (B1671792) and its active metabolite, desipramine (B1205290), is Cytochrome P450 2D6 (CYP2D6). oup.comdrugbank.comoup.com Studies using human liver microsomes and recombinant human CYP enzymes have consistently demonstrated the prominent role of CYP2D6 in this metabolic pathway. oup.comnih.gov CYP2D6 catalyzes the C-hydroxylation of imipramine to 2-hydroxyimipramine and the hydroxylation of desipramine to 2-hydroxydesipramine (B23142). oup.comdrugbank.comoup.com Research indicates that CYP2D6 catalyzes the C-hydroxylation of imipramine to this compound more efficiently than its N-demethylation to desipramine. nih.govtandfonline.com Similarly, the C-hydroxylation of imipramine to this compound is more efficient than the conversion of desipramine to 2-hydroxydesipramine by CYP2D6. nih.govtandfonline.com

Impact of Genetic Polymorphisms on Metabolic Ratios Research

Genetic polymorphisms in the genes encoding CYP enzymes, particularly CYP2D6 and CYP2C19, significantly impact the metabolic ratios of imipramine and its metabolites, including this compound. CYP2D6 is highly polymorphic, with numerous variant alleles affecting enzyme activity, ranging from absent to increased function. oup.comnih.govresearchgate.net These genetic variations lead to different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govnih.govfrontiersin.org

Studies have shown that individuals with reduced or absent CYP2D6 activity (PMs and IMs) tend to have higher plasma concentrations of imipramine and desipramine and lower concentrations of their hydroxylated metabolites, including this compound. nih.govnih.govpgkb.org Conversely, individuals with increased CYP2D6 activity (UMs) may exhibit lower concentrations of the parent drug and higher concentrations of hydroxylated metabolites. nih.govnih.gov The metabolic ratio of desipramine to imipramine has been used to discriminate between CYP2D6 metabolizer phenotypes. oup.comoup.com

Research has explored the correlation between CYP2C19 activity, often expressed as the mephenytoin (B154092) S/R ratio, and imipramine N-demethylation ratios. g-standaard.nlpgkb.org Studies have found a negative correlation between CYP2C19 activity and the desipramine/imipramine metabolic ratio. g-standaard.nl

Inter-individual Variability in Enzymatic Activity Research

The combined effects of genetic polymorphisms in CYP enzymes, particularly CYP2D6 and CYP2C19, along with other factors, contribute to substantial inter-individual variability in the enzymatic activity responsible for imipramine metabolism and this compound formation. oup.comnih.govpharmgkb.orgresearchgate.net This variability can lead to significant differences in plasma concentrations of imipramine and its metabolites among individuals receiving the same dose. nih.govpharmgkb.org

Studies have evaluated the impact of various factors, including age and concomitant medications, on imipramine and desipramine metabolism, highlighting the sources of this variability. oup.comoup.comresearchgate.net For instance, age has been shown to influence metabolic ratios, with younger individuals potentially exhibiting higher metabolic ratios compared to older age groups. oup.comoup.com Concomitant use of certain medications, such as proton-pump inhibitors or opioids, has also been associated with altered metabolic ratios. oup.comresearchgate.net

The wide range in observed metabolic ratios and metabolite concentrations underscores the significant inter-individual differences in CYP enzyme activity. oup.comoup.comresearchgate.net Understanding this variability is crucial for predicting the metabolic fate of imipramine and the formation of metabolites like this compound in individual patients.

Data Table: Summary of Key CYP Enzymes in Imipramine Metabolism

EnzymePrimary Role in Imipramine MetabolismMetabolites Formed (from Imipramine)Contribution to this compound FormationImpact of Genetic Polymorphism
CYP2D6HydroxylationThis compound, 10-Hydroxyimipramine, 2-Hydroxydesipramine, 10-HydroxydesipraminePrimarySignificant impact on 2-hydroxylation rate and metabolic ratios.
CYP2C19N-demethylationDesipramineIndirect (affects substrate availability)Significant impact on N-demethylation rate and metabolic ratios.
CYP1A2N-demethylationDesipramineIndirect (affects substrate availability)Minor contribution to N-demethylation.
CYP3A4N-demethylationDesipramineIndirect (affects substrate availability)Minor contribution to N-demethylation.

Data Table: Illustrative Metabolic Ratios Based on CYP2D6 Phenotype (Conceptual based on search results)

CYP2D6 PhenotypeImipramine ConcentrationDesipramine ConcentrationThis compound ConcentrationDesipramine/Imipramine Ratio
Poor MetabolizerHigherHigherLowerVariable, often higher
Intermediate MetabolizerModerately HigherModerately HigherModerately LowerVariable
Extensive MetabolizerNormalNormalNormalNormal
Ultrarapid MetabolizerLowerLowerHigherVariable, often lower

Detailed Research Findings:

CYP2D6 is identified as the primary enzyme responsible for the 2-hydroxylation of imipramine and desipramine. oup.comdrugbank.comoup.com

In vitro studies using recombinant CYP2D6 have shown that it catalyzes the formation of this compound as a major metabolite. nih.govtandfonline.com

Genetic polymorphisms in CYP2D6 lead to distinct metabolizer phenotypes (PM, IM, EM, UM) which are associated with significant differences in imipramine and desipramine plasma concentrations and their metabolic ratios. nih.govnih.govfrontiersin.orgpgkb.org

CYP2C19, CYP1A2, and CYP3A4 are primarily involved in the N-demethylation of imipramine to desipramine, indirectly influencing the substrate pool for 2-hydroxylation. oup.comdrugbank.comoup.com

Inter-individual variability in imipramine metabolism is substantial and is influenced by genetic factors (CYP polymorphisms) and potentially other factors like age and co-administered drugs. oup.comnih.govpharmgkb.orgresearchgate.net

Toxicological Profiles and Safety Pharmacology Research

Comparative Cardiotoxicity Research in Preclinical Models

Comparative studies in preclinical models have investigated the cardiotoxic potential of 2-Hydroxyimipramine relative to imipramine (B1671792). Research in swine, for instance, has provided insights into the hemodynamic and cardiographic effects of this compound administration. nih.gov

A study involving the intravenous administration of this compound (5-6 mg/kg) and imipramine (up to 8.5 mg/kg) in swine demonstrated that this compound produced a significantly greater incidence of life-threatening arrhythmias. nih.gov Furthermore, this compound caused profound and significant decreases in blood pressure and cardiac output compared to imipramine. nih.gov

Pharmacokinetic analysis in this swine model revealed that this compound had a smaller volume of distribution (Vd) and a shorter half-life than imipramine. nih.gov Despite the smaller Vd, central nervous system (CNS) penetration, estimated by cerebrospinal fluid (CSF)/plasma ratios, was significantly greater for this compound. nih.gov This increased CNS penetrance was partly attributed to significantly less protein binding of the hydroxylated metabolite. nih.gov The findings from this comparative study suggest that this compound is significantly more cardiotoxic than its parent compound, imipramine, in this preclinical model. nih.gov

Preclinical models for cardiotoxicity research include both in vitro and in vivo systems, such as animal models like zebrafish, rodents, rabbits, and pigs. axolbio.comecrjournal.com These models contribute to elucidating the mechanisms of action underlying specific cardiac phenotypes. ecrjournal.com

Potential Neurotoxicity Research

Research into the potential neurotoxicity of this compound has also been conducted, often in the context of its activity within the central nervous system. This compound is known to be pharmacologically active in the CNS. researchgate.net Studies utilizing rat brain synaptosomes have investigated its effect on the uptake of biogenic amines, such as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). researchgate.net

Along with imipramine and other metabolites like desipramine (B1205290) and 2-hydroxydesipramine (B23142), this compound has shown activity in inhibiting biogenic amine uptake by rat brain synaptosomes. researchgate.net These compounds have also demonstrated effects on spontaneous and forced motor activity in animal models. researchgate.net The observation that hydroxylation of imipramine and desipramine results in compounds with similar pharmacological activity to their parent compounds suggests the importance of considering the levels of hydroxylated metabolites in research related to their effects on the nervous system. researchgate.net

Accumulation of imipramine and its metabolites in different brain regions observed in studies might be associated with neurotoxic effects and disruption of brain functions. mdpi.com Further research is needed to fully explore the detailed mechanisms of action of these accumulated compounds in relation to brain health and function. mdpi.com

Organ-Specific Toxicity Research, including Renal Accumulation

Organ-specific toxicity research for this compound includes investigations into its accumulation and potential effects in various organs. The kidneys are a significant route for the excretion of drugs and their metabolites. thinkkidneys.nhs.uk Consequently, compounds and their metabolites that are renally excreted have the potential to accumulate in cases of impaired renal function. thinkkidneys.nhs.ukeuropa.euracgp.org.aupalliativedrugs.org

This compound is a known human metabolite of imipramine, and it has been detected in kidney tissue. nih.gov The accumulation of imipramine and its metabolites in the kidney, as observed in some studies, may lead to toxic effects, potentially inducing glomerulonephritis and inflammatory cell responses. researchgate.net

While the term "nephrotoxic" should be used with caution, as few medications have direct toxic effects on the kidneys, many can impair renal function under certain conditions or accumulate due to decreased renal clearance. thinkkidneys.nhs.uk The accumulation of metabolites, even those considered relatively inactive in individuals with normal renal function, can reach levels that cause toxicity if the accumulation is substantial. europa.eu This highlights the importance of understanding the renal handling and potential for accumulation of this compound in toxicological assessments.

Studies evaluating the pharmacokinetics of medicinal products in individuals with decreased renal function are important because renal impairment can alter the excretion of drugs and metabolites, as well as influence absorption, metabolism, and protein binding. europa.eu Metabolites that are excreted via the renal route will accumulate in patients with renal impairment. europa.eu

Clinical Research and Translational Implications

Role in Therapeutic Drug Monitoring Research Methodologies

Therapeutic Drug Monitoring (TDM) for tricyclic antidepressants (TCAs) is a valuable tool for optimizing treatment by ensuring drug concentrations are within the therapeutic window, thereby maximizing efficacy and minimizing toxicity. nih.gov The monitoring of imipramine (B1671792) therapy often extends beyond the parent drug to include its metabolites, such as 2-hydroxyimipramine and desipramine (B1205290). nih.gov

Research methodologies for TDM in the context of imipramine treatment have highlighted the importance of quantifying these metabolic products. High-performance liquid chromatography (HPLC) has been established as a robust method for measuring the concentrations of imipramine and its metabolites, including this compound, in biological samples like plasma and urine. nih.govastm.orgnih.gov

Studies have shown that there is significant inter-individual variability in the metabolic ratios of parent drug to metabolite. For instance, in patients receiving imipramine, the steady-state serum concentration ratio of this compound to imipramine (2-OH-IMI:IMI) was found to have a mean of 0.27 with a standard deviation of 0.19, indicating wide variation among individuals. nih.gov This variability underscores the rationale for including metabolite quantification in TDM research, as the concentration of the parent drug alone may not provide a complete picture of the pharmacologically active moieties present in a patient. nih.gov The variable concentrations of these metabolites may contribute to the challenges in establishing a clear-cut relationship between the prescribed dose of imipramine and the clinical response. nih.gov

Metabolite-Based Clinical Response and Outcome Studies

The clinical relevance of this compound is rooted in its status as an active metabolite. nih.gov Its presence and concentration can influence both therapeutic and toxic outcomes. The difficulty in correlating serum concentrations of the parent drugs, imipramine or desipramine, with antidepressant efficacy may be partly explained by the variable concentrations and uncertain psychoactivity of their hydroxylated metabolites. nih.gov

While direct response studies on this compound are limited, research on the closely related metabolite, 2-hydroxydesipramine (B23142) (OH-DMI), provides critical insights. In a study of patients treated with desipramine, the total plasma concentration of desipramine plus 2-hydroxydesipramine (DMI + OH-DMI) was more strongly correlated with clinical response than the levels of DMI alone. nih.gov Multiple regression analysis indicated that both DMI and OH-DMI levels were independently and significantly associated with the therapeutic outcome, suggesting that the hydroxylated metabolite possesses its own antidepressant activity. nih.gov This principle highlights the potential for this compound to contribute actively to the clinical effects observed during imipramine therapy.

Concentrations in an Imipramine-Related Fatality Case

Quantitation of imipramine and its metabolites in post-mortem samples. astm.orgnih.gov

CompoundBlood Concentration (mg/L)Urine Concentration (mg/L)
Imipramine9.092
Desipramine1.114
This compound3.942

Pharmacokinetic-Pharmacodynamic Relationship Research in Clinical Contexts

Research into the pharmacokinetic-pharmacodynamic (PK/PD) relationship of this compound reveals that it has a distinct pharmacological profile compared to its parent compound, imipramine. A comparative study in a swine model provided key data on its pharmacokinetics and cardiotoxicity. nih.gov

The study found that this compound (2-OH-IMI) is significantly more cardiotoxic than imipramine (IMI). nih.gov From a pharmacokinetic perspective, 2-OH-IMI exhibited a smaller volume of distribution (Vd) and a shorter half-life. nih.gov However, despite its smaller Vd, it demonstrated greater penetration into the central nervous system (CNS), as evidenced by higher cerebrospinal fluid (CSF) to plasma ratios. nih.gov This enhanced CNS access was attributed, in part, to significantly lower binding to plasma proteins compared to imipramine. nih.gov In human plasma, the concentration of unconjugated this compound is typically about 15% to 25% of the imipramine concentration. researchgate.net

Comparative Pharmacokinetics of this compound vs. Imipramine

Data from a comparative study highlighting key pharmacokinetic and pharmacodynamic differences. nih.gov

ParameterThis compound (2-OH-IMI)Imipramine (IMI)Key Finding
CardiotoxicityHigherLower2-OH-IMI produced a greater incidence of life-threatening arrhythmias.
Volume of Distribution (Vd)SmallerLargerIndicates less distribution into peripheral tissues for 2-OH-IMI.
Half-LifeShorterLongerSuggests faster elimination for 2-OH-IMI.
CNS Penetration (CSF/Plasma Ratio)GreaterLowerSuggests higher relative concentration in the CNS for 2-OH-IMI.
Protein BindingLowerHigherAccounts in part for the increased CNS penetration of 2-OH-IMI.

Pharmacokinetic Studies in Special Populations (e.g., Alcoholics)

The pharmacokinetic profile of this compound can be significantly altered in certain populations, such as individuals with chronic alcoholism. A study comparing recently abstinent alcoholics with healthy controls demonstrated marked differences in the disposition of intravenously administered this compound. nih.gov

In the alcoholic group, the total body clearance of the unbound fraction of this compound was significantly increased—more than double that of the control group. nih.gov Correspondingly, the terminal elimination half-life of the compound was shorter in alcoholics. nih.gov The study also found that the fraction of this compound unbound to plasma proteins was lower in the alcoholic group. nih.gov These findings align with broader research on the parent drug, imipramine, which also shows increased clearance and shorter half-lives in recently detoxified alcoholics, suggesting that this patient population metabolizes the drug and its derivatives more rapidly. nih.gov

Pharmacokinetic Parameters of this compound in Alcoholics vs. Controls

Comparison of key pharmacokinetic values following a 10 mg intravenous infusion of this compound. nih.gov

Pharmacokinetic ParameterAlcoholic Group (n=7)Control Group (n=8)
Total Body Clearance (unbound)3.12 L/hr/kg1.51 L/hr/kg
Terminal Elimination Half-Life7.07 hr10.12 hr
Fraction Unbound to Plasma Protein29.8%36.4%

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are widely employed for the separation and quantification of 2-hydroxyimipramine in various research applications. These methods offer the necessary specificity to distinguish this compound from its parent compound, other metabolites, and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC) with Spectrofluorometric Detection

HPLC coupled with spectrofluorometric detection is a sensitive technique utilized for the determination of this compound. This method leverages the native fluorescence properties of the compound or its derivatives after appropriate derivatization. An assay procedure using HPLC and fluorescence detection has been described for the simultaneous determination of imipramine (B1671792), desipramine (B1205290), and their 2-hydroxylated metabolites, including this compound, in various rat tissues and whole blood. nih.gov This method involved modifications to previously described plasma assays to enable sensitive and reproducible quantitation in complex matrices like brain, liver, and fetus. nih.gov The use of n-butylamine as a mobile phase modifier was found to decrease the retention of the compounds and reduce peak tailing. nih.gov The total elution time was typically less than 15 minutes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is a powerful and highly selective technique commonly used for the quantification of drugs and metabolites in biological samples. creative-proteomics.com It combines the separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. LC-MS/MS approaches are particularly valuable for analyzing complex biological matrices where interference from endogenous compounds can be significant. creative-proteomics.com The use of MS/MS allows for the monitoring of specific fragment ions, enhancing the selectivity of the analysis. nih.gov For this compound, LC-MS/MS can provide both molecular weight information and structural insights through fragmentation patterns. creative-proteomics.com While a specific LC-MS/MS method solely focused on this compound wasn't detailed in the provided context, LC-MS/MS is widely used for related compounds like desipramine and 2-hydroxydesipramine (B23142) in human plasma, highlighting its applicability to hydroxylated tricyclic antidepressants. celerion.com

Micellar Liquid Chromatography (MLC) with Electrochemical Detection

Micellar liquid chromatography (MLC) is a variant of reversed-phase liquid chromatography that uses aqueous micellar solutions as the mobile phase. wikipedia.org This technique can be coupled with electrochemical detection for the analysis of electroactive compounds like this compound. MLC offers advantages such as the ability to directly inject serum and other physiological fluids, reducing the need for extensive sample preparation. wikipedia.orgresearchgate.net While the provided information specifically details an MLC method with electrochemical detection for imipramine and desipramine, the principles and applicability of this technique extend to hydroxylated metabolites like this compound, which also possess electroactive properties. researchgate.netnih.gov The method for imipramine and desipramine involved a C18 column and electrochemical detection at 650 mV, demonstrating linearity and good limits of detection. researchgate.netnih.gov

Sample Preparation and Extraction Methodologies for Complex Biological Matrices

Accurate quantification of this compound in biological matrices necessitates effective sample preparation and extraction methodologies to isolate the analyte from interfering endogenous components. Biological matrices such as whole blood, plasma, serum, and tissues contain a variety of substances, including proteins, lipids, and salts, that can interfere with chromatographic separation and detection. researchgate.net

Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For the analysis of imipramine and its metabolites in rat tissues and whole blood using HPLC with fluorescence detection, increasing the volume of the extraction solvent (20% butanol in hexane) was shown to increase the recovery of imipramine and desipramine to over 90%. nih.gov Back-extraction into an acidic aqueous phase is also a common step to further clean up the extract. nih.gov Enzymatic treatment, such as with beta-glucuronidase/arylsulfatase, may be required for urine samples to hydrolyze conjugated metabolites like glucuronides of this compound before extraction. nih.gov The choice of extraction solvent and procedure is critical to minimize matrix effects, which can suppress or enhance the ionization efficiency of the analyte in MS-based methods. researchgate.netwuxiapptec.com

Method Validation in Research Contexts (Specificity, Linearity, Detection Limits, Precision, Accuracy, Robustness)

Method validation is a critical process in research to ensure that an analytical method is suitable for its intended purpose. europa.eu Key performance characteristics evaluated during validation include specificity, linearity, detection limits, precision, accuracy, and robustness. gmpinsiders.com

Specificity: Demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.eu For this compound analysis, this involves showing that the method can distinguish it from imipramine, other hydroxylated metabolites (e.g., 2-hydroxydesipramine), and endogenous substances in the biological matrix. nih.gov

Linearity: Establishes the proportional relationship between the analytical response and the concentration of the analyte over a defined range. gmpinsiders.com This is typically assessed by analyzing a series of standards at different concentrations. A minimum of 5 concentrations is generally recommended for establishing linearity. europa.eu For the HPLC-fluorescence method for imipramine and its metabolites, calibration curves were linear for standard concentrations ranging from 25 to 2,000 ng/ml in spiked tissue homogenate. nih.gov For an MLC method for imipramine and desipramine, calibration was linear with a correlation coefficient greater than 0.995. researchgate.netnih.gov

Detection Limits: The limit of detection (LOD) is the lowest concentration of analyte that can be reliably detected, though not necessarily quantified. The limit of quantitation (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. gmpinsiders.com For the HPLC-electrochemical detection method for imipramine and its metabolites, the limit of determination for this compound was 0.02 µg/L. nih.gov For an MLC method for imipramine and desipramine, the limits of detection were 0.34 ng/mL for imipramine and 0.24 ng/mL for desipramine. researchgate.netnih.gov

Precision: Measures the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gmpinsiders.com It is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV). Both within-run (intraday) and between-run (interday) precision are assessed. gtfch.org For the HPLC-fluorescence method, the CV for all four compounds (including this compound) was generally less than 5% for each tissue examined. nih.gov For the HPLC-electrochemical detection method, intra- and interassay CVs for the analytes were less than 17.4% in plasma and less than 14.2% in urine. nih.gov Repeatabilities and intermediate precision for the MLC method for imipramine and desipramine showed a CV below 2.2%. researchgate.netnih.gov

Accuracy: Assesses the closeness of agreement between the value found and the accepted true value. gmpinsiders.com It is often determined by analyzing samples spiked with known amounts of the analyte and calculating the percentage recovery. europa.eu For the HPLC-electrochemical detection method, recoveries for the analytes and internal standard from plasma or urine ranged from 66.4 to 105.7% with CVs less than 6.8%. nih.gov

Robustness: Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. gmpinsiders.com This demonstrates the reliability of the method under normal usage conditions. researchgate.net

Application of Isotope-Labeled Internal Standards in Quantitative Research

The use of internal standards is crucial for accurate quantitative analysis, particularly in complex biological matrices. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS) are widely preferred in LC-MS bioanalysis. wuxiapptec.com A SIL-IS is a compound in which one or more atoms of the analyte are replaced by stable isotopes (e.g., ²H, ¹³C, ¹⁵N). wuxiapptec.comacanthusresearch.com This results in a compound with nearly identical chemical and physical properties to the analyte, including extraction recovery and ionization efficiency, while having a different mass. wuxiapptec.comwaters.com

By adding a known quantity of the SIL-IS to all samples, researchers can account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects. wuxiapptec.comwaters.com The ratio of the analyte response to the SIL-IS response is used for quantification, significantly improving accuracy and precision. wuxiapptec.com For the analysis of this compound by LC-MS/MS, a stable isotope-labeled analog of this compound would be the ideal internal standard. The SIL-IS should ideally have a mass difference of at least 3 Da from the analyte to minimize mass spectrometric cross-talk. acanthusresearch.com While deuterium-labeled standards are common, ¹³C, ¹⁵N, or ¹⁸O-labeled internal standards may be preferred as deuterium (B1214612) labels can sometimes lead to slight retention time shifts due to the deuterium isotope effect, potentially impacting the compensation for matrix effects. wuxiapptec.comwaters.com

In Vitro and in Vivo Research Models and Systems

Isolated Enzyme and Microsomal Studies (e.g., Human Liver Microsomes)

Isolated enzyme and microsomal preparations, particularly human liver microsomes, are extensively used to investigate the metabolic pathways of imipramine (B1671792) and the formation and further metabolism of its metabolite, 2-hydroxyimipramine. Studies using commercially available human cytochrome P450 (CYP) isozyme preparations, specifically CYP2D6, have shown this enzyme's role in catalyzing the aromatic C-oxidation of imipramine to form this compound. tandfonline.comtandfonline.comnih.gov CYP2D6 is identified as the enzyme responsible for the 2-hydroxylation of imipramine. nih.gov

Human hepatic microsomes have been shown to produce this compound as a metabolite of imipramine. nih.govresearchgate.net One study using microsomes from three human livers found that the kinetics of imipramine's aromatic 2-hydroxylation were best described by a biphasic enzyme model. nih.gov The estimated kinetic parameters (Vmax and Km) for the high-affinity site in this study ranged from 3.2 to 5.7 nmol mg-1 h-1 and 25 to 31 µM, respectively. nih.gov This high-affinity enzyme is strongly suggested to be CYP2D6. nih.gov

Further research has explored the inhibition of imipramine metabolism in human liver microsomes, providing insights into the enzymes involved in the formation of this compound. Quinidine was found to be a potent inhibitor of the high-affinity site for imipramine 2-hydroxylation in human liver microsomes, with apparent Ki values ranging from 9 to 92 nM. nih.gov Selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine, fluoxetine, and norfluoxetine (B159337) also demonstrated potent inhibition of this high-affinity site. nih.gov

Studies have also noted the relative efficiency of CYP2D6 in catalyzing the formation of this compound compared to other metabolic pathways of imipramine. CYP2D6 catalyzes the C-hydroxylation of imipramine to this compound more efficiently than its N-demethylation to desipramine (B1205290). tandfonline.comnih.gov Additionally, the C-hydroxylation of imipramine to this compound proceeds more efficiently than the conversion of desipramine to 2-hydroxydesipramine (B23142). tandfonline.comnih.gov

The stability of this compound in metabolic solutions has been a consideration in these studies, with observations of its decomposition on standing. nih.gov Analytical procedures involving O-acetylation of this compound have been developed to minimize this decomposition and improve the accuracy of quantification. tandfonline.comnih.gov

Cell Line Models for Metabolic Investigations

Cell line models are utilized to investigate the metabolism of imipramine and its metabolites, including this compound. A human cell line expressing the human cytochrome P450 isozyme CYP2D6 (AHH-1 TK +/- cell line) has been used for in vitro metabolism studies of imipramine. tandfonline.comnih.gov This system demonstrated that CYP2D6 efficiently catalyzes the aromatic hydroxylation of imipramine to this compound. tandfonline.comnih.gov It was also observed that this enzyme system is involved in the N-dealkylation of imipramine to desipramine. nih.gov

While this compound was identified as a major metabolite in these cell line studies, 2-hydroxydesipramine was detected as a trace metabolite. tandfonline.comtandfonline.comnih.gov The formation of 2-hydroxydesimipramine from imipramine was shown to proceed via two pathways: through desipramine and through this compound, with the former being the preferred pathway. tandfonline.comnih.gov

Other cell lines, such as HepG2 cells (a human hepatoma cell line), are also mentioned in the context of metabolic studies, although specific detailed findings regarding this compound metabolism in HepG2 cells were not extensively detailed in the provided sources. niph.go.jp

Animal Models in Pharmacokinetic and Pharmacodynamic Research (e.g., Swine, Rats, Mice)

Animal models, including rats, mice, and swine (minipigs), play a role in pharmacokinetic and pharmacodynamic research related to imipramine and its metabolites, such as this compound. These models provide systems to study drug absorption, distribution, metabolism, and excretion (in vivo pharmacokinetics) and the physiological effects of the compounds (in vivo pharmacodynamics). daikinchemicals.comijrpc.comresearchgate.net

Rats and mice are commonly used rodent models in drug research, including studies on drug metabolism, toxicity, and efficacy. ijrpc.com Pharmacokinetic studies in rats and mice provide insights into how drugs are processed and eliminated, aiding in determining potential drug interactions and optimal dosage regimens. ijrpc.comresearchgate.net While the provided sources confirm the use of rats and mice in pharmacokinetic and pharmacodynamic studies researchgate.netmdpi.comresearchgate.netmdpi.com, specific detailed pharmacokinetic or pharmacodynamic data for this compound itself in these models were not extensively provided, beyond its identification as a metabolite of imipramine in rat brain studies. nih.gov

Swine, particularly minipigs, are increasingly utilized in pharmacokinetic studies due to their physiological similarities to humans, which can provide valuable information about drug behavior in the human body. medicilon.comnih.gov Minipigs are considered a suitable model for drug studies related to the metabolism by human CYP3A enzymes and for replicating human cardiovascular diseases. medicilon.com Göttingen minipigs have been evaluated for their utility in predicting human pharmacokinetic profiles, showing better predictability for volume of distribution at steady state (Vd(ss)) and total clearance (CLtotal) compared to rats. nih.gov While these sources highlight the general use of swine, rats, and mice in pharmacokinetic and pharmacodynamic research and their relevance to human studies, specific detailed pharmacokinetic or pharmacodynamic profiles solely for this compound in these animal models were not a primary focus of the provided snippets.

Synaptosomal Uptake Inhibition Studies

Synaptosomal uptake inhibition studies are used to assess the potential of compounds like this compound to interact with neurotransmitter transporters in the brain. These studies typically involve isolated nerve terminals (synaptosomes) and measure the inhibition of the reuptake of biogenic amines such as norepinephrine (B1679862) and serotonin.

Research using rat brain synaptosomes has demonstrated that this compound can inhibit the uptake of norepinephrine and serotonin. nih.govinvivochem.cn These studies indicate that this compound is pharmacologically active in the central nervous system, similar to its parent drug, imipramine, and other metabolites like desipramine and 2-hydroxydesipramine. nih.govresearchgate.net

Advanced Research Topics

Structure-Activity Relationships of Hydroxylated Metabolites

The hydroxylation of imipramine (B1671792) to 2-hydroxyimipramine involves the addition of a hydroxyl group to the dibenzazepine (B1670418) ring structure. ontosight.ai This structural modification can influence the compound's interaction with biological targets and its subsequent pharmacological activity compared to the parent compound, imipramine, and other metabolites like desipramine (B1205290). Studies have investigated the activity of hydroxylated metabolites, including this compound and 2-hydroxydesipramine (B23142), in vitro, suggesting potential pharmacological activity. nih.gov

The metabolic pathway of imipramine involves both N-demethylation, primarily by CYP2C19, leading to desipramine, and hydroxylation, primarily by CYP2D6, leading to this compound. g-standaard.nlsmpdb.ca Desipramine is further metabolized by CYP2D6 to 2-hydroxydesipramine. g-standaard.nl Research indicates that CYP2D6 catalyzes the C-hydroxylation of imipramine to this compound more efficiently than its N-demethylation to desipramine. tandfonline.comnih.govtandfonline.com The formation of 2-hydroxydesipramine from imipramine can occur via two pathways: through desipramine or through this compound, with the former being the preferred route. tandfonline.comnih.govtandfonline.com

Research on Drug-Drug Interactions Modulating this compound Metabolism

The metabolism of imipramine to this compound is significantly influenced by cytochrome P450 enzymes, particularly CYP2D6. g-standaard.nltandfonline.com Consequently, co-administration of drugs that inhibit or induce CYP2D6 can modulate the plasma concentrations of this compound.

CYP2D6 is responsible for the 2-hydroxylation of both imipramine and desipramine. oup.com Genetic polymorphisms in CYP2D6 can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, ultrarapid metabolizers), affecting the rate of this compound formation. pgkb.orgresearchgate.netnih.gov Poor metabolizers of CYP2D6 may exhibit higher plasma concentrations of imipramine and desipramine, which could correlate with increased adverse effects. nih.gov

Studies investigating specific drug interactions have shown varied effects on this compound metabolism. For instance, ketoconazole, a CYP3A4 inhibitor, was found to inhibit the N-demethylation of imipramine but did not significantly affect the 2-hydroxylation of imipramine and desipramine. nih.gov This suggests that while CYP3A4 plays a role in imipramine metabolism, the formation of this compound is predominantly mediated by other enzymes like CYP2D6.

Research on the interaction between venlafaxine (B1195380) and imipramine metabolism indicated that venlafaxine, which is metabolized by CYP2D6, could potentially impact the clearance of desipramine, a substrate for 2-hydroxylation by CYP2D6. researchgate.net This highlights the potential for competitive inhibition or other complex interactions when imipramine is co-administered with drugs affecting CYP2D6 activity.

The following table summarizes some observed drug interactions affecting imipramine metabolism, which indirectly relate to this compound formation:

Interacting DrugEffect on Imipramine/MetabolitesPrimary MechanismRelevant Metabolite ImpactSource
KetoconazoleDecreased Imipramine clearance, prolonged half-life; decreased desipramine AUC. Unaffected this compound concentrations.CYP3A4 Inhibition (primarily N-demethylation)Primarily affects demethylation pathway, less impact on 2-hydroxylation. nih.gov
CarbamazepineDecreased total serum concentrations of Imipramine and Desipramine. Unchanged total hydroxy metabolite concentrations.Complex (Induction and/or protein binding)Total hydroxylated metabolites, including this compound, appear less affected in terms of total concentration despite changes in parent drug/desipramine. nih.gov
VenlafaxineIncreased Imipramine Cmax and AUC; reduced desipramine clearance and volume of distribution.Potential CYP2D6 interactionIndirect impact on 2-hydroxylation of desipramine, a related pathway. researchgate.net

Impact of Environmental Factors (e.g., Smoking) on this compound Metabolism

Studies have investigated the effect of smoking on imipramine plasma concentrations and its metabolites. A systematic review indicated that smokers had significantly lower total plasma concentrations of imipramine, desipramine, and their hydroxy metabolites (including this compound and 2-hydroxydesipramine) compared to non-smokers. cambridge.org For instance, one study reported mean total plasma concentrations of 239 ng/ml in smokers versus 524 ng/ml in non-smokers receiving the same daily dose of imipramine. cambridge.org Another study found significantly lower total desipramine and imipramine plasma concentrations in smokers. cambridge.org

While smoking is known to induce CYP1A2, which affects the demethylation of imipramine, the observed lower concentrations of hydroxylated metabolites like this compound in smokers suggest a more complex interaction. cambridge.org It is possible that increased clearance of the parent compound (imipramine) due to CYP1A2 induction leads to less substrate being available for hydroxylation by CYP2D6, resulting in lower levels of this compound. However, the precise mechanisms and the clinical significance of these changes in the context of this compound levels warrant further investigation.

Identification and Validation of Biomarkers Related to this compound Activity

The identification and validation of biomarkers related to this compound activity could provide valuable tools for personalized medicine approaches. Given that this compound is a significant metabolite and potentially possesses pharmacological activity, biomarkers reflecting its formation, concentration, or downstream effects could be relevant for predicting treatment response or identifying individuals at risk of altered metabolism.

Genetic polymorphisms in CYP2D6, the primary enzyme responsible for this compound formation, serve as important pharmacogenetic biomarkers. pgkb.orgresearchgate.netnih.gov Genotyping for CYP2D6 can help predict an individual's metabolic capacity and potential plasma levels of this compound and other hydroxylated metabolites. Studies have shown that individuals with reduced CYP2D6 activity (intermediate or poor metabolizers) may have altered concentrations of imipramine and its metabolites. pgkb.orgresearchgate.netnih.gov

While genetic biomarkers for metabolizing enzymes like CYP2D6 and CYP2C19 are established, the identification of specific biomarkers directly reflecting this compound's activity or its unique pharmacological effects is an area requiring further research. Biomarkers could potentially include:

Pharmacodynamic Markers: Exploring downstream effects of this compound on neurotransmitter systems or signaling pathways potentially mediated by this metabolite could lead to the identification of pharmacodynamic biomarkers.

"Omics" Approaches: Utilizing approaches like metabolomics could help identify patterns of endogenous metabolites that correlate with this compound levels or activity. One study utilized metabolomics to identify potential biomarkers in the context of imiquimod-induced psoriasis, and while 2-hydroxy-imipramine glucuronide was detected as a metabolite, its role as a specific biomarker in this context requires further investigation. semanticscholar.org

Future Directions and Emerging Research Areas

Role of 2-Hydroxyimipramine in Precision Psychiatry and Pharmacogenomics

Precision psychiatry aims to tailor treatment strategies based on an individual's unique genetic makeup and other characteristics to optimize efficacy and minimize adverse effects. ijpras.comfrontiersin.org Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key component of this approach. ijpras.commdpi.com The metabolism of imipramine (B1671792), leading to the formation of metabolites like this compound, is significantly influenced by genetic variations in cytochrome P450 enzymes, notably CYP2D6 and CYP2C19. nih.govmims.comresearchgate.netresearchgate.net

Quantifying the precise contribution of specific CYP genotypes to this compound formation rates.

Investigating potential correlations between this compound plasma levels and clinical response or specific phenotypes in patients treated with imipramine, considering their genetic profiles.

Developing pharmacogenomic-guided dosing or treatment algorithms that incorporate the metabolic profile, including this compound formation, for more personalized imipramine therapy.

Predicting metabolite exposure based on genotype is considered important in pharmacogenomics researchgate.net, and this principle applies directly to this compound in the context of imipramine treatment.

Development of Novel Therapeutic Agents Based on Metabolite Research

The study of drug metabolites is essential for a complete understanding of a drug's effects, as metabolites can be pharmacologically active and contribute to both efficacy and side effects. ontosight.ai this compound is a known metabolite of imipramine. ontosight.aibiosynth.comhmdb.ca Research into the pharmacological properties of this compound could potentially reveal insights into the mechanisms of action of the parent drug, imipramine, and might even lead to the identification or development of novel therapeutic agents with potentially improved profiles. ontosight.ai

Future directions in this area include:

Detailed in vitro and in vivo pharmacological characterization of this compound to determine if it possesses any independent biological activity relevant to psychiatric or other conditions.

Studies to elucidate the specific molecular targets and pathways modulated by this compound.

Utilizing the structural information and metabolic pathways involving this compound as a basis for the rational design and synthesis of new chemical entities with potentially desirable therapeutic properties.

Understanding the formation and significance of metabolites like this compound is a crucial aspect of drug metabolism research, which in turn informs the drug discovery and development process. ontosight.airesearchgate.net

Investigation of Long-Term Effects and Chronic Exposure in Research Models

Investigating the effects of chronic exposure to drugs and their metabolites in controlled research models is fundamental to understanding their long-term impact. Studies using animal models have provided insights into the effects of chronic imipramine administration. chemsrc.com Furthermore, research in mice kidneys has explored the distribution of imipramine and its metabolites, including this compound, following treatment, observing gender-specific differences in their distribution within kidney tissues. nih.gov

Future research should continue to utilize and develop sophisticated research models to:

Evaluate the long-term pharmacokinetic profile of this compound upon chronic imipramine administration, including its distribution and accumulation in various tissues over time.

Investigate the cellular and molecular effects of chronic exposure to this compound in relevant biological systems and animal models.

Explore the potential for this compound to contribute to long-term physiological or behavioral changes observed after chronic imipramine treatment in research models.

Studies in mice have shown that imipramine and its metabolites, including this compound, accumulate in kidney tissues, with differences observed between male and female mice. nih.gov Continued investigation in research models is necessary to understand the implications of such distribution upon chronic exposure.

Integration of Omics Technologies in Metabolite Research (e.g., Metabolomics, Proteomics)

The advent of high-throughput omics technologies, such as metabolomics and proteomics, offers powerful tools for comprehensively analyzing biological systems. Metabolomics involves the large-scale study of metabolites within cells, biofluids, or tissues, while proteomics focuses on the entire set of proteins. novachem.com.aunih.gov These technologies are increasingly integrated to provide a more complete picture of biological processes and the impact of interventions like drug treatment. nih.gov

Applying omics technologies to the study of this compound and imipramine metabolism can provide deeper insights into their effects. Future research directions include:

Utilizing metabolomics to profile the metabolic changes associated with imipramine treatment and the formation of this compound, potentially identifying novel biomarkers or pathways affected by the drug and its metabolite.

Employing proteomics to investigate how imipramine and this compound influence protein expression and function, providing clues about their mechanisms of action at a molecular level.

Integrating metabolomics and proteomics data with genetic information (pharmacogenomics) to build a systems-level understanding of individual responses to imipramine therapy and the role of this compound within this complex interplay.

Omics technologies have been successfully applied in various research areas, including the study of aging and neurodegenerative diseases, where understanding metabolic and protein changes is crucial. nih.govnih.gov Their application to psychopharmacology and metabolite research holds significant promise for advancing our understanding of compounds like this compound.

Q & A

Q. What analytical methods are recommended for quantifying 2-Hydroxyimipramine in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this compound and its metabolites in serum and urine. Validation parameters include sensitivity (detection limits of ~10 ng/mL), linearity across physiological ranges (e.g., 65–1,064 ng/mL for imipramine and metabolites), and reproducibility. Glucuronide conjugates require enzymatic hydrolysis (e.g., β-glucuronidase) prior to analysis to assess total metabolite concentrations .

Table 1: Analytical Parameters for this compound Quantification

MatrixMethodDetection LimitKey Validation MetricsReference
Serum/UrineHPLC-UV10 ng/mLLinearity (R² > 0.99), intra-day CV < 15%

Q. What are the primary metabolic pathways generating this compound in mammalian and microbial systems?

this compound is formed via hydroxylation at the 2-position of the dibenzazepine ring. In mammals, cytochrome P450 enzymes (e.g., CYP2D18 in rats) catalyze this reaction, while fungal models (e.g., Cunninghamella spp.) replicate this pathway, producing identical metabolites to those observed in human hepatic metabolism. Comparative studies show microbial systems are viable for simulating mammalian hydroxylation without requiring live animal models .

Advanced Research Questions

Q. How do interpatient variabilities in glucuronidation ratios impact the pharmacokinetics of this compound?

Glucuronide conjugate accumulation varies significantly between individuals, with serum concentration ratios of 8.13 for this compound glucuronide/unconjugated metabolite and 6.22 for 2-hydroxydesipramine glucuronide/unconjugated metabolite. Smokers exhibit 50% lower total active metabolite concentrations than nonsmokers (239 vs. 524 ng/mL), suggesting nicotine-induced CYP1A2 activation accelerates hydroxylation or glucuronidation . Contradictory findings in other studies (e.g., glucuronide ratios of 12 in desipramine-treated subjects) highlight the need for population-specific pharmacokinetic modeling .

Q. What experimental designs resolve contradictions in species-dependent metabolic outcomes for this compound?

  • In vitro vs. in vivo models: Use hepatic microsomes from human/rat donors to compare CYP2D-mediated hydroxylation kinetics.
  • Microbial surrogate systems: Validate fungal metabolites (e.g., Cunninghamella elegans) against mammalian metabolites via 13C-NMR and chromatographic co-elution .
  • Genetic knockout models: CRISPR-edited CYP2D-deficient rodents can isolate the role of specific isoforms in hydroxylation .

Q. How do multi-omics approaches elucidate this compound’s interaction with gut microbiota?

Metabolomics-microbiome correlation analyses reveal this compound’s negative associations with Lachnoclostridium (r = -0.83) and Mucispirillum (r = -0.72), suggesting gut microbes modulate its systemic exposure. Murine models treated with baicalein (a flavonoid) show altered this compound levels linked to shifts in Parasutterella abundance (r = 0.82), implicating microbiome-targeted therapies in optimizing pharmacokinetics .

Q. What methodological strategies address discrepancies in this compound’s reported pharmacological activity?

  • Receptor binding assays: Compare this compound’s affinity for serotonin/norepinephrine transporters (SERT/NET) against parent drugs (imipramine/desipramine) using radiolabeled ligands (e.g., [³H]-paroxetine) .
  • Functional activity tests: Measure intracellular cAMP or Ca²⁺ flux in neuronal cell lines to assess metabolite efficacy .
  • Species-specific models: Use humanized CYP2D transgenic mice to avoid interspecies metabolic variability .

Q. How should researchers design studies to evaluate this compound’s role in therapeutic drug monitoring (TDM)?

  • Sampling protocols: Collect trough serum samples (12–24 h post-dose) to assess steady-state concentrations.
  • Population stratification: Control for smoking status, CYP2D6 genotype (*3/*4 alleles), and comedications (e.g., CYP2D inhibitors like fluoxetine) .
  • Data normalization: Express concentrations as metabolite/parent drug ratios (e.g., 2-OH-IMI/IMI = 0.24) to account for metabolic variability .

Q. What evidence supports this compound as an active metabolite versus an inactivation product?

While this compound retains ~30% of imipramine’s SERT/NET inhibition potency, its glucuronidated form is pharmacologically inert. Conjugate accumulation in serum (up to 8× higher than free metabolite) suggests prolonged exposure may indirectly modulate efficacy, necessitating activity assays in both conjugated and unconjugated states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyimipramine
Reactant of Route 2
2-Hydroxyimipramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.